molecular formula C23H20F4N4O2 B6183771 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide CAS No. 2624131-45-7

1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide

Cat. No. B6183771
CAS RN: 2624131-45-7
M. Wt: 460.4
InChI Key:
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of this compound likely involves the introduction of TFMP groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which is a functional group that has the formula -CF3. This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the trifluoromethyl group. This group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Physical And Chemical Properties Analysis

The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

The demand for TFMP derivatives, like this compound, has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-2,3-dihydro-1H-indole-4-carboxamide, and the second intermediate is N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide. These intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-indole-4-carboxylic acid", "3-fluoro-5-(trifluoromethyl)benzylamine", "4-chloro-6-(chloromethyl)pyrimidine", "2-hydroxyethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the synthesis of the first intermediate. 2,3-dihydro-1H-indole-4-carboxylic acid is reacted with 3-fluoro-5-(trifluoromethyl)benzylamine in the presence of DCC and NHS in DMF to form the corresponding amide intermediate. This intermediate is then reacted with 4-chloro-6-(chloromethyl)pyrimidine in the presence of DIPEA in DMF to form the first intermediate, 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-2,3-dihydro-1H-indole-4-carboxamide.", "The second step involves the synthesis of the second intermediate. 2,3-dihydro-1H-indole-4-carboxylic acid is reacted with 2-hydroxyethylamine in the presence of DCC and NHS in DMF to form the corresponding amide intermediate. This intermediate is then deprotected using ethyl acetate and water to form N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide.", "The final step involves the coupling of the two intermediates. The first intermediate, 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-2,3-dihydro-1H-indole-4-carboxamide, and the second intermediate, N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide, are coupled using standard peptide coupling reagents such as DCC and NHS in DMF to form the final product, 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide." ] }

CAS RN

2624131-45-7

Molecular Formula

C23H20F4N4O2

Molecular Weight

460.4

Purity

95

Origin of Product

United States

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